Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O6S and its molecular weight is 455.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the synthesis of various thieno[2,3-b]pyridine derivatives with potential applications in medicinal chemistry. For example, the study on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems, highlighted methods for creating tetrahydropyridothienopyrimidine derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. This process could be relevant for synthesizing compounds with similar structural frameworks to the one , providing a basis for understanding chemical reactions that could produce or modify the target molecule (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Biological Activities
Derivatives of thieno[2,3-b]pyridine, like those studied by Flefel et al. (2018), have been synthesized and evaluated for their antimicrobial and antioxidant activities. This suggests that methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate could also possess similar properties, making it a candidate for further research in these areas. Such studies contribute to the development of new therapeutic agents by exploring the bioactivity of novel chemical entities (Flefel et al., 2018).
Applications in Drug Development
The exploration of thieno[2,3-b]pyridine derivatives extends into drug development, with some compounds being synthesized for their potential antiprotozoal activities. The creation of new molecules like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate highlights the ongoing search for novel treatments against protozoal infections. Such research indicates the broader applicability of structurally related compounds in developing new therapeutic options for a variety of diseases (Ismail et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been shown to target specific cellular processes such as cell growth and glucose uptake .
Mode of Action
Methyl 6-acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This interaction leads to changes in cellular processes, which may contribute to its overall effect.
Biochemical Pathways
It is known that the compound affects the glucose uptake pathway, leading to an increase in intracellular adenosine triphosphate . The downstream effects of these changes are likely to be complex and may involve multiple cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action include suppression of cell growth, increased cell-specific glucose uptake rate, and increased amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-12(26)24-10-9-15-16(11-24)32-21(19(15)22(30)31-2)23-20(29)13-3-5-14(6-4-13)25-17(27)7-8-18(25)28/h3-6H,7-11H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZOGUOMLTFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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